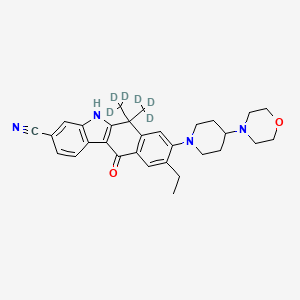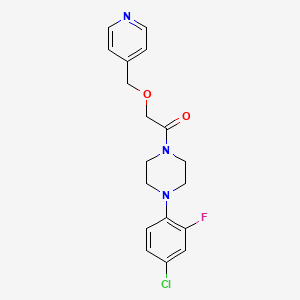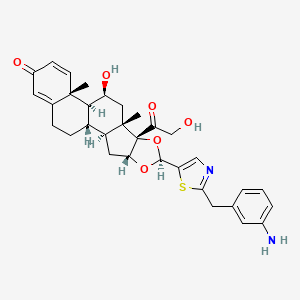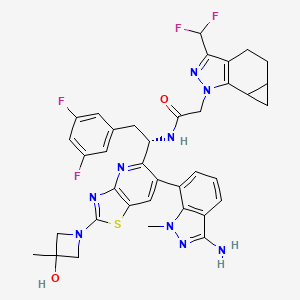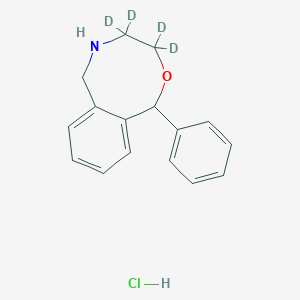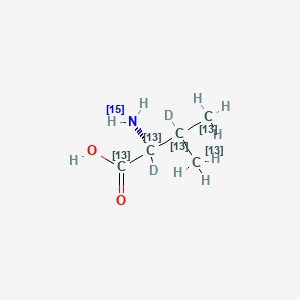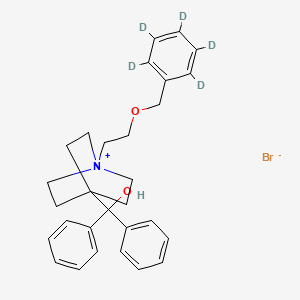![molecular formula C23H27FN6O2 B15142668 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)
5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, a piperazine ring, and a pyridine carboxamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide involves multiple steps, including the formation of the quinoxaline core, the piperazine ring, and the final coupling with the pyridine carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the piperazine ring.
Substitution: Substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives.
Scientific Research Applications
5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core and piperazine ring allow the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2-ethyl-5-fluoro-3-oxo-4H-quinoxaline.
Piperazine Derivatives: Molecules containing piperazine rings, such as 1-(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methylpiperazine.
Pyridine Carboxamide Derivatives: Compounds with pyridine carboxamide groups, such as N,6-dimethylpyridine-2-carboxamide.
Uniqueness
The uniqueness of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide lies in its combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C23H27FN6O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C23H27FN6O2/c1-4-16-23(32)28-21-17(27-16)6-5-15(20(21)24)13-29-9-11-30(12-10-29)19-8-7-18(22(31)25-3)26-14(19)2/h5-8H,4,9-13H2,1-3H3,(H,25,31)(H,28,32) |
InChI Key |
HLKLYCUPDHVKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)C)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)

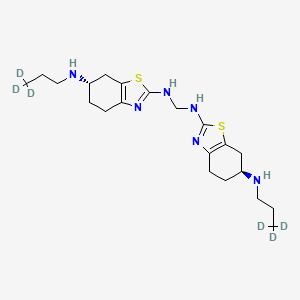
![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
